Tubulin inhibitor 18 Tubulin inhibitor 18
Brand Name: Vulcanchem
CAS No.:
VCID: VC16643995
InChI: InChI=1S/C22H26O5/c1-22(2,3)16-9-7-8-14(21(16)24)10-11-17(23)20-18(26-5)12-15(25-4)13-19(20)27-6/h7-13,24H,1-6H3/b11-10+
SMILES:
Molecular Formula: C22H26O5
Molecular Weight: 370.4 g/mol

Tubulin inhibitor 18

CAS No.:

Cat. No.: VC16643995

Molecular Formula: C22H26O5

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

Tubulin inhibitor 18 -

Specification

Molecular Formula C22H26O5
Molecular Weight 370.4 g/mol
IUPAC Name (E)-3-(3-tert-butyl-2-hydroxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C22H26O5/c1-22(2,3)16-9-7-8-14(21(16)24)10-11-17(23)20-18(26-5)12-15(25-4)13-19(20)27-6/h7-13,24H,1-6H3/b11-10+
Standard InChI Key IZJUYBUUCXVDJD-ZHACJKMWSA-N
Isomeric SMILES CC(C)(C)C1=CC=CC(=C1O)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)OC
Canonical SMILES CC(C)(C)C1=CC=CC(=C1O)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC

Introduction

Structural and Mechanistic Characterization of WX-132-18B

Target Specificity and Binding Dynamics

WX-132-18B demonstrates high-affinity binding to the colchicine site of tubulin, as confirmed through competitive binding assays. Fluorescence displacement experiments revealed that WX-132-18B reduces colchicine-induced tubulin fluorescence with an IC50 of 0.47 ± 0.10 μM, indicating direct competition for the same binding pocket . In contrast, it shows negligible interaction with the vinblastine-binding site, as evidenced by its inability to displace BODIPY FL-vinblastine from tubulin even at 30 μM concentrations . Proteolytic digestion patterns of the WX-132-18B-tubulin complex further corroborate this specificity, producing β-tubulin fragments characteristic of colchicine-site binders rather than vinca alkaloid-site agents .

Microtubule Disassembly Kinetics

High-content imaging analysis in A549 non-small cell lung cancer cells quantified WX-132-18B's microtubule-depolymerizing effects through three key parameters:

ParameterWX-132-18B EC50 (nM)Colchicine EC50 (nM)Vincristine EC50 (nM)Taxol EC50 (nM)
Tubulin Intensity*Area9.43105.5293.275.84
Tubulin Elongation3.12111.62352.03-
1/(Tubulin Form Factor)2.99114.130.8930.89

Table 1: Comparative EC50 values for microtubule morphological changes induced by WX-132-18B and reference MTAs in A549 cells after 24-hour treatment .

These data reveal WX-132-18B's superior potency, requiring concentrations 10-100 times lower than conventional agents to achieve equivalent microtubule disruption. Time-lapse studies confirmed rapid onset of action, with visible microtubule fragmentation within 6 hours of treatment .

Antiproliferative Activity Across Tumor Models

In Vitro Cytotoxicity Profile

WX-132-18B exhibited nanomolar-range IC50 values against seven human cancer cell lines and human umbilical vein endothelial cells (HUVECs), demonstrating broad-spectrum activity:

Cell LineWX-132-18B IC50 (nM)Taxol IC50 (nM)Colchicine IC50 (nM)Vincristine IC50 (nM)
HepG20.80 ± 0.0210.68 ± 0.6121.17 ± 1.2216.51 ± 0.36
MX-1/T0.84 ± 0.04689.76 ± 25.08260.48 ± 5.92302.77 ± 9.15
HUVEC0.70 ± 0.043.04 ± 0.1227.67 ± 1.799.15 ± 0.78

Table 2: Comparative antiproliferative activity across resistant and sensitive cell models .

Notably, WX-132-18B maintained sub-nanomolar potency against taxol-resistant MX-1/T breast cancer cells, suggesting potential to overcome common resistance mechanisms associated with taxane therapies .

Mechanistic Consequences of Microtubule Targeting

Cell Cycle Arrest and Apoptosis Induction

Flow cytometry analysis revealed that 3 nM WX-132-18B induced G2/M phase arrest in 74.77 ± 8.47% of treated cells versus 8.68 ± 2.30% in controls . This mitotic blockade precipitated apoptosis through multiple pathways:

  • Mitochondrial pathway activation: 60% reduction in mitochondrial membrane potential (MMP) at 3 nM

  • Redox system disruption: 75% decrease in manganese superoxide dismutase (MnSOD) levels

  • Nuclear membrane permeabilization: 3.2-fold increase in nuclear membrane permeability (NMP)

Anti-Angiogenic Properties

WX-132-18B demonstrated potent inhibition of HUVEC proliferation (IC50 0.70 nM) and disrupted capillary-like tube formation in matrigel assays at concentrations ≤1 nM . In vivo, it reduced tumor vascular density by 68% in xenograft models compared to vehicle controls .

In Vivo Efficacy and Tolerability

Xenograft Tumor Suppression

In murine models of sarcoma, lung cancer, and gastric cancer, WX-132-18B dose-dependently inhibited tumor growth:

ModelDose (mg/kg)Tumor Inhibition Rate (%)Body Weight Change (%)
Sarcoma S1800.562.3 ± 5.1-2.1 ± 1.4
Lung A5490.2558.9 ± 4.7-1.8 ± 0.9
Gastric BGC-8230.12554.1 ± 3.9-0.7 ± 0.5

Table 3: Antitumor efficacy and systemic toxicity in xenograft models .

Differentiation from Existing Microtubule Inhibitors

Three key advantages distinguish WX-132-18B from classical MTAs:

  • Enhanced potency: 10-100x lower IC50 values compared to taxanes/vinca alkaloids

  • Resistance mitigation: Maintains efficacy against P-glycoprotein-overexpressing MX-1/T cells

  • Dual targeting: Combines direct cytotoxicity with anti-angiogenic effects through endothelial cell targeting

These properties address critical limitations of current microtubule-targeting chemotherapeutics, particularly their narrow therapeutic windows and susceptibility to resistance mechanisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator